
Octadecyl methacrylate
Overview
Description
Octadecyl methacrylate, also known as stearyl methacrylate, is an organic compound with the chemical formula C22H42O2. It is a long-chain ester of methacrylic acid and is commonly used in the production of polymers and copolymers. This compound is known for its hydrophobic properties and is often utilized in applications requiring water repellency and lubrication.
Preparation Methods
Synthetic Routes and Reaction Conditions: Octadecyl methacrylate is typically synthesized through the esterification of methacrylic acid with octadecanol (stearyl alcohol). The reaction is catalyzed by an acid, such as sulfuric acid, and often involves the use of a stabilizer like hydroquinone to prevent unwanted polymerization. The reaction is carried out at elevated temperatures, usually around 90°C, to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction mixture is continuously stirred and heated, and the product is purified through distillation to remove any unreacted starting materials and by-products. The final product is often stabilized with a small amount of inhibitor to prevent premature polymerization during storage and transportation .
Chemical Reactions Analysis
Types of Reactions: Octadecyl methacrylate primarily undergoes polymerization reactions. It can participate in free radical polymerization, often initiated by compounds like azobisisobutyronitrile (AIBN) or benzoyl peroxide. This polymerization can occur in bulk, solution, or emulsion systems .
Common Reagents and Conditions:
Free Radical Polymerization: Initiated by AIBN or benzoyl peroxide at temperatures ranging from 60°C to 80°C.
Photopolymerization: Initiated by UV light in the presence of photoinitiators such as benzoin methyl ether.
Major Products Formed: The primary products formed from the polymerization of this compound are homopolymers and copolymers. These polymers exhibit hydrophobic properties and are used in various applications, including coatings, adhesives, and lubricants .
Scientific Research Applications
Polymer Synthesis
1.1 Copolymer Formation
ODMA is frequently used to synthesize copolymers that exhibit amphiphilic properties. For instance, copolymers of ODMA and acrylic acid have been developed, demonstrating unique characteristics that resemble ionomers and hydrophobically modified polyelectrolytes. These copolymers can form aggregated structures in solution, particularly at concentrations above a critical threshold, making them suitable for applications in coatings and emulsions .
1.2 Functional Additives
Poly(octadecyl methacrylate) (POMA) synthesized via the reversible addition-fragmentation chain transfer (RAFT) technique has been employed as a polymer additive to enhance the rheological properties of waxy crude oil. This application showcases ODMA's utility in improving the flow characteristics of viscous materials .
Chromatography
2.1 Monolithic Columns
ODMA is integral in the development of monolithic columns for capillary electrochromatography (CEC). Research has demonstrated that columns modified with poly(this compound) exhibit improved selectivity for halogenated compounds compared to traditional silica columns. This advancement enhances the efficiency and resolution of chromatographic separations .
2.2 Stationary Phases
The preparation of this compound-based stationary phases through in-situ polymerization techniques has been explored for open tubular CEC. These stationary phases provide high performance in separating complex mixtures, indicating ODMA's potential in analytical chemistry .
Material Science
3.1 Surface Modification
ODMA is utilized in creating surface-modified materials that exhibit hydrophobic characteristics. For example, films composed of poly(this compound) have been studied for their solid-state structures and crystallization behavior, which are crucial for applications in coatings and surface treatments .
3.2 Lubricating Oils
In the field of tribology, poly(this compound) serves as an effective additive in lubricating oils, functioning as a pour point depressant and viscosity index improver. This application highlights the compound's role in enhancing the performance and stability of lubricants under varying temperature conditions .
Case Studies
Mechanism of Action
The mechanism of action of octadecyl methacrylate primarily involves its polymerization behavior. During polymerization, the methacrylate double bond undergoes a free radical reaction, leading to the formation of long polymer chains. The hydrophobic octadecyl side chains contribute to the water-repellent properties of the resulting polymers. In photopolymerization, the presence of photoinitiators facilitates the rapid formation of polymer chains under UV light .
Comparison with Similar Compounds
Dodecyl methacrylate: Another long-chain methacrylate ester with similar hydrophobic properties but a shorter alkyl chain.
Hexadecyl methacrylate: Similar in structure but with a 16-carbon alkyl chain instead of 18.
Methyl methacrylate: A shorter-chain methacrylate ester commonly used in the production of polymethyl methacrylate (PMMA), known for its transparency and rigidity.
Uniqueness: Octadecyl methacrylate stands out due to its longer alkyl chain, which imparts superior hydrophobicity and lubrication properties compared to shorter-chain methacrylate esters. This makes it particularly valuable in applications requiring enhanced water repellency and reduced friction .
Biological Activity
Octadecyl methacrylate (OMA) is a hydrophobic monomer widely used in the synthesis of various copolymers and polymeric materials. Its unique properties, such as hydrophobicity and biocompatibility, make it a significant compound in biomedical applications, particularly in drug delivery systems and enzyme immobilization. This article reviews the biological activity of OMA, focusing on its interactions with proteins, its use in enzyme catalysis, and its potential applications in immunology.
This compound is characterized by its long hydrophobic alkyl chain, which significantly influences the physical and chemical properties of the polymers formed from it. The structure of OMA can be represented as follows:
This structure contributes to its low solubility in water and high affinity for hydrophobic interactions with biological molecules.
Interaction with Proteins
Research has shown that OMA-based copolymers exhibit significant interactions with proteins, particularly bovine serum albumin (BSA). A study demonstrated that poly(acrylic acid-co-octadecyl methacrylate) (P(AA-co-OMA)) forms hydrophobically associating structures that interact with BSA through hydrophobic and hydrogen bonding interactions. The aggregation behavior of these polymers was characterized using various techniques:
- Fourier-transform infrared spectroscopy (FTIR) indicated hydrogen bonding between the carboxylic acid groups of the polymer and amino groups of BSA.
- Thermogravimetric analysis (TGA) revealed changes in thermal stability due to polymer-protein interactions.
- Transmission electron microscopy (TEM) illustrated the morphological changes upon aggregation.
The results indicated that increasing the concentration of P(AA-co-OMA) led to enhanced aggregation with BSA, which could be beneficial for drug delivery applications where controlled release is necessary .
Enzyme Immobilization
This compound is also utilized in the immobilization of enzymes, enhancing their stability and activity. For instance, studies have shown that OMA-functionalized resins provide a hydrophobic microenvironment conducive to enzyme activity. A notable example includes the immobilization of lipases on this compound-based supports, which resulted in improved catalytic efficiency for triglyceride hydrolysis:
Enzyme | Support Type | Yield (%) | Time Course (hours) |
---|---|---|---|
Lipase | This compound resin | 62% | 100 |
This study highlights the versatility of OMA in creating effective biocatalysts for industrial applications .
Case Study 1: Polymer-BSA Interactions
In a comprehensive study on P(AA-co-OMA), researchers observed that at specific concentrations (between 2 wt.% and 8 wt.%), the polymer exhibited optimal surface activity and protein interaction. The findings suggested potential applications in vaccine formulation where controlled protein aggregation is desired .
Case Study 2: Enzymatic Activity Enhancement
Another investigation focused on the use of octadecyl functionalized methacrylate resins for lipase immobilization. The study demonstrated that these resins not only improved enzyme stability but also facilitated higher yields in enzymatic reactions compared to traditional supports. This advancement underscores the importance of OMA in biotechnological applications .
Q & A
Basic Research Questions
Q. What are the standard synthetic methodologies for poly(octadecyl methacrylate) homopolymers, and how can researchers ensure high molecular weight control?
- Methodological Answer : Poly(this compound) is typically synthesized via surface-initiated atom transfer radical polymerization (ATRP) . Key steps include:
- Purification of the monomer (e.g., distillation to remove inhibitors like MEHQ).
- Use of Cu(I) catalysts and alkyl halide initiators (e.g., ethyl α-bromoisobutyrate) .
- Reaction conditions: 60–90°C in an inert atmosphere (N₂/Ar) with solvents like toluene.
- Molecular weight control is achieved by adjusting the monomer-to-initiator ratio and reaction time. Validate outcomes using Gel Permeation Chromatography (GPC) to measure polydispersity indices (PDI < 1.3 indicates good control) .
Q. Which characterization techniques are critical for assessing the thermal and structural properties of this compound-based polymers?
- Methodological Answer :
- Differential Scanning Calorimetry (DSC) : Measures phase transition temperatures (e.g., melting point ~ 45–50°C for poly(this compound)) .
- Thermogravimetric Analysis (TGA) : Determines thermal stability (degradation onset ~250°C due to alkyl chain decomposition) .
- Nuclear Magnetic Resonance (NMR) : Confirms monomer incorporation and copolymer composition (e.g., NMR peaks at δ 0.8–1.5 ppm for methylene groups) .
Q. What are the primary applications of this compound in material science, and how do its structural features enable these roles?
- Methodological Answer :
- Solid–liquid phase change materials (SLPCMs) : The long alkyl chain () provides high latent heat storage (~180 J/g) via crystallization/melting transitions .
- Photovoltaic cells : Copolymers with cinnamoyloxy ethyl methacrylate (CEMA) enhance light absorption and charge transport .
- Lubricant additives : Poly(this compound-co-methyl methacrylate) improves viscosity index (>150) by preventing shear thinning at high temperatures .
Advanced Research Questions
Q. How do copolymerization kinetics between this compound and styrene/methyl methacrylate influence final polymer properties?
- Methodological Answer :
- Kinetic Studies : Use dilatometry or NMR to monitor monomer conversion rates. For example, this compound exhibits lower reactivity ratios () compared to styrene (), leading to gradient copolymer morphologies .
- Property Optimization : Adjust comonomer feed ratios (e.g., 70:30 this compound:styrene) to balance hydrophobicity and mechanical strength. Validate via dynamic mechanical analysis (DMA) .
Q. What experimental strategies resolve contradictions in reported phase behavior of this compound-based copolymers?
- Methodological Answer :
- Contradiction Example : Some studies report a single for copolymers, while others observe multiple transitions .
- Resolution Strategies :
Compare annealing protocols (e.g., thermal history affects crystallinity).
Use small-angle X-ray scattering (SAXS) to detect nanoscale phase separation.
Standardize DSC heating/cooling rates (e.g., 10°C/min) to minimize artifacts .
Q. How can researchers tailor this compound-based nanocomposites for high-voltage insulation applications?
- Methodological Answer :
- Nanofiller Integration : Incorporate organically modified montmorillonite (OMMT) with octadecyl quaternary ammonium salts to enhance dispersion in XLPE matrices.
- Performance Metrics : Measure dielectric strength (>30 kV/mm) and partial discharge resistance using pulsed electroacoustic (PEA) methods .
- Table: Key Properties of XLPE/Octadecyl Methacrylate Nanocomposites
Nanofiller Type | Dielectric Strength (kV/mm) | Partial Discharge Inception Voltage (kV) |
---|---|---|
OMMT1 (single octadecyl) | 32 | 12 |
OMMT2 (double octadecyl) | 38 | 15 |
Q. Data Contradiction Analysis
Q. Why do studies report conflicting viscosity index (VI) values for poly(this compound) lubricant additives?
- Analysis : Discrepancies arise from differences in:
- Polymer architecture (e.g., branched vs. linear chains from ATRP vs. conventional radical polymerization).
- Testing standards (e.g., ASTM D2270 vs. ISO 2909) .
- Resolution : Standardize synthesis (e.g., ATRP for uniform branching) and adhere to ASTM D2270 for VI testing.
Properties
IUPAC Name |
octadecyl 2-methylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-22(23)21(2)3/h2,4-20H2,1,3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMZGPNHSPWNGEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25639-21-8 | |
Record name | Poly(octadecyl methacrylate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25639-21-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID6027975 | |
Record name | Stearyl methacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6027975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Liquid, Other Solid, Clear colorless to very pale yellow liquid; mp = 20 deg C; [TCI America MSDS] | |
Record name | 2-Propenoic acid, 2-methyl-, octadecyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Stearyl methacrylate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21746 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
32360-05-7 | |
Record name | Stearyl methacrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32360-05-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Stearyl methacrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032360057 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 2-methyl-, octadecyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Stearyl methacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6027975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Octadecyl methacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.360 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | STEARYL METHACRYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43A41KA91Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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